(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol
Description
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol is a boronate ester derivative featuring a pyrimidine core substituted with a pinacol boronate group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₄H₂₂BN₃O₃, with an average molecular weight of 291.16 g/mol and a monoisotopic mass of 291.175422 g/mol . This compound is widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate ester moiety . It also serves as a key intermediate in pharmaceutical synthesis, particularly in the development of vascular adhesion protein-1 (VAP-1) inhibitors for diabetic nephropathy .
Properties
Molecular Formula |
C11H17BN2O3 |
|---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-5-13-9(7-15)14-6-8/h5-6,15H,7H2,1-4H3 |
InChI Key |
UYZNXDBSRVQBLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatility in forming various derivatives.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to form stable complexes with various biomolecules makes it a useful tool in molecular biology.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s unique pyrimidine core and substituent positioning distinguish it from analogous boronate esters. Below is a detailed comparison:
Table 1: Structural Comparison of Boronate Ester Derivatives
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., 2d) exhibit slower coupling rates due to reduced electron density at the boron center .
- Hydroxymethyl vs. Sulfonamide : The hydroxymethyl group enhances hydrophilicity, while sulfonamide derivatives (e.g., 1218789-36-6) may act as directing groups in regioselective couplings .
Physical and Stability Properties
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like phenylboronates . Morpholine-substituted derivatives further enhance polar solvent compatibility .
- Stability : Boronate esters are generally stable under anhydrous conditions but hydrolyze in acidic/alkaline media. Pyrimidine-based derivatives may exhibit superior stability due to aromatic nitrogen stabilization .
Pharmaceutical Relevance
- VAP-1 Inhibitors : The target compound is a precursor to glycinamide derivatives showing potent VAP-1 inhibition (e.g., Compound 65c, 82% yield) .
- Sulfonamide Derivatives : Methanesulfonamide analogs are explored for CYP enzyme modulation, indicating divergent biological applications compared to hydroxymethyl variants .
Biological Activity
The compound (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol is a boron-containing derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a boronate moiety. The presence of the tetramethyl-1,3,2-dioxaborolane group is significant for its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BNO₄ |
| Molecular Weight | 250.09 g/mol |
| CAS Number | Not specified |
| Appearance | White to off-white powder |
The biological activity of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol primarily involves its interaction with various enzymes and receptors. Notably:
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cell signaling pathways. For instance, studies have shown that boron-containing compounds can modulate the activity of kinases such as CDK6 and PDGFRA .
- Antimicrobial Properties : Preliminary investigations suggest that this compound could possess antimicrobial activity against certain bacterial strains. The presence of the pyrimidine moiety is often associated with enhanced biological efficacy against pathogens .
- Anticancer Potential : Compounds containing boron have been explored for their anticancer properties. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth and proliferation .
Case Studies
Several studies have evaluated the biological effects of related compounds or derivatives:
- A study investigating the effects of boron-containing compounds on cancer cell lines demonstrated that these compounds can induce apoptosis in tumor cells through the activation of caspase pathways .
- Another research project focused on the synthesis and biological evaluation of pyrimidine derivatives highlighted their potential as selective inhibitors against various kinases implicated in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
